molecular formula C9H8BrN3S B1380020 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide CAS No. 1216138-82-7

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide

Cat. No. B1380020
CAS RN: 1216138-82-7
M. Wt: 270.15 g/mol
InChI Key: IMWSZEJEZJRRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide can be represented by the InChI code: 1S/C9H8BrN3S/c1-5-2-6(10)3-13-4-7(8(11)14)12-9(5)13/h2-4H,1H3,(H2,11,14) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide are not fully detailed in the searched resources .

Scientific Research Applications

Medicinal Chemistry: Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been identified as promising scaffolds for developing new antituberculosis (TB) drugs. Some derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The compound’s structural features allow for the exploration of structure-activity relationships, aiding in the design of potent anti-TB agents .

Organic Synthesis: Pharmaceutical Intermediates

The compound serves as an intermediate in organic syntheses, particularly in the pharmaceutical industry. It can be used to introduce various functional groups, enhancing the diversity and potential of pharmaceutical compounds .

Safety and Hazards

The safety and hazards associated with 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide are not specified in the searched resources .

properties

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S/c1-5-2-6(10)3-13-4-7(8(11)14)12-9(5)13/h2-4H,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWSZEJEZJRRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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